

Unraveling LAS17 Activity: A Comparative Guide to Key Assays

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Compound of Interest

Compound Name: LAS17
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For researchers, scientists, and drug development professionals investigating the intricate role of the yeast WASP homolog **LAS17** in actin polymerization, a clear understanding of its activity and regulation is paramount. This guide provides a comprehensive cross-validation of **LAS17** activity through multiple widely-used assays, offering a comparative analysis of its interactions with key regulatory proteins.

This publication delves into the quantitative data derived from pyrene-actin polymerization, yeast two-hybrid, and GST pull-down assays to elucidate the functional dynamics of **LAS17**. By presenting detailed experimental protocols and summarizing the findings in comparative tables, this guide aims to equip researchers with the necessary information to select the most appropriate assays for their specific research questions and to contextualize their findings within the broader landscape of **LAS17** biology.

Comparative Analysis of LAS17 Activity and Interactions

The following tables summarize quantitative data from various assays, comparing the activity of wild-type **LAS17** with its mutants and in the presence of its known regulators.

Table 1: Pyrene-Actin Polymerization Assay

This assay measures the rate of actin polymerization, which is stimulated by active **LAS17**. The data below showcases the effect of **LAS17** and its regulators on this process.

Protein(s)	Concentration(s)	Observed Effect on Actin Polymerization	Reference
LAS17 (WT)	250 nM	Strong stimulation	[1]
LAS17-RR (LGM mutant)	250 nM	Reduced stimulation compared to WT	[1]
LAS17-WH2 (WH2 mutant)	250 nM	Significantly reduced stimulation	[1]
LAS17-RR-WH2 (double mutant)	250 nM	Complete loss of stimulation	[1]
Ysc84	-	No effect alone	[2]
LAS17 fragment + Ysc84	-	Promotes actin bundling	
Lsb1	-	Inhibition of LAS17-mediated polymerization	
Lsb2	-	Inhibition of LAS17-mediated polymerization (less potent than Lsb1)	

Table 2: Yeast Two-Hybrid (Y2H) Assay

The Y2H system is employed to investigate protein-protein interactions in vivo. The strength of the interaction is often quantified by measuring the activity of a reporter gene (e.g., β -galactosidase).

Bait	Prey	Interaction Strength (e.g., β -galactosidase units)	Reference
Ysc84	LAS17 (full-length)	Positive Interaction	
Ysc84	LAS17 (aa 292-536)	Strong Interaction	
Ysc84	LAS17 (aa 292-422)	Strong Interaction	
Ysc84	LAS17 (aa 292-384)	No Interaction	
Actin	LAS17 (aa 292-536)	Clear Interaction	
Lsb5	LAS17	Positive Interaction	

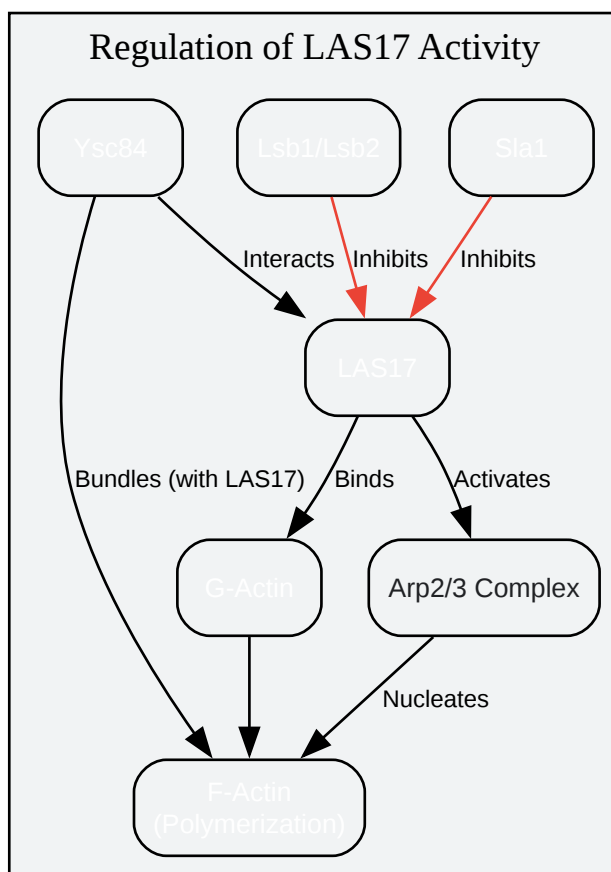
Table 3: GST Pull-Down Assay

This in vitro assay is used to confirm direct protein-protein interactions. The presence of a prey protein in the eluate when a GST-tagged bait protein is used indicates an interaction.

GST-Bait	Prey	Interaction Detected	Reference
GST-Lsb1-SH3	LAS17-GFP	Yes	
GST-Lsb2-SH3	LAS17-GFP	Yes	
GST-Lsb1 (full-length)	LAS17-CFP	Yes	
GST-Lsb2 (full-length)	LAS17-CFP	Yes	
His-Ysc84	GST-LAS17	Yes	

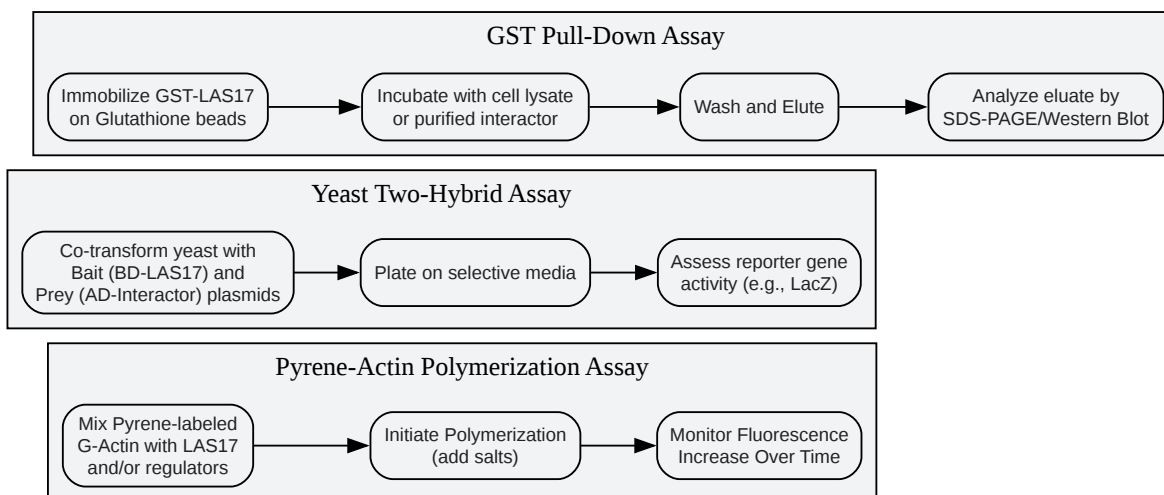
Signaling and Experimental Workflow Diagrams

To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided.



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Caption: **LAS17** signaling pathway illustrating its activation of the Arp2/3 complex and regulation by various interacting proteins.



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References

- [1. Measurement and Analysis of in vitro Actin Polymerization - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Lsb5p interacts with actin regulators Sla1p and Las17p, ubiquitin and Arf3p to couple actin dynamics to membrane trafficking processes - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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